4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide" is a benzohydrazide derivative, which is a class of compounds known for their potential biological activities. These compounds often feature in studies exploring new therapeutic agents and have been characterized by various spectroscopic and structural analysis techniques.
Synthesis Analysis
The synthesis of benzohydrazide derivatives typically involves the reaction of hydrazides with aldehydes or ketones to form the corresponding hydrazone, which can then undergo further cyclization or substitution reactions to yield the final product. For example, the synthesis of a related compound, 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, was achieved by cyclizing a hydrazone intermediate to form an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is often confirmed using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. For instance, a related compound was characterized by X-ray single crystal diffraction, revealing the presence of two independent molecules in the asymmetric unit . Density functional theory (DFT) is also commonly used to optimize the molecular geometry and compare it with experimental data .
Chemical Reactions Analysis
Benzohydrazide derivatives can participate in various chemical reactions due to their functional groups. They can act as ligands in coordination chemistry, forming complexes with metals, as seen in the synthesis of an oxovanadium(V) complex derived from a benzohydrazide ligand . These complexes can exhibit interesting biological activities, such as urease inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives, including vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties, can be theoretically calculated using computational methods like DFT and NBO analysis . These properties are crucial for understanding the reactivity and potential applications of the compounds. For example, the first order hyperpolarizability of a related compound suggests its potential in non-linear optics .
Scientific Research Applications
Synthesis and Biological Activity
Analgesic and Antimicrobial Properties
The synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives has demonstrated promising analgesic activity and in vitro antiproliferative activity. These compounds show potential in the development of new analgesic and antimicrobial agents (Vijaya Raj et al., 2007).
Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives synthesized from 2-Amino substituted benzothiazoles showed variable and modest antimicrobial activity against different strains of bacteria and fungi. This research contributes to the exploration of benzothiazole derivatives in antimicrobial applications (Patel et al., 2011).
Chemical Synthesis and Structural Analysis
Synthesis of Oxadiazole Derivatives
A synthetic pathway involving 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was explored. Such synthetic methodologies can be crucial in producing derivatives for further biological studies (Taha et al., 2014).
Structural and Antimicrobial Properties
The synthesis of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety and their subsequent structural characterization revealed significant antimicrobial activities against tested strains (Prasanna Kumar et al., 2013).
Advanced Applications in Biomedical Research
Anticancer and Antioxidant Activities
Schiff base compounds derived from benzohydrazide showed remarkable biological activities including antibacterial, antifungal, antioxidant, and cytotoxic effects. They also exhibited interaction with Salmon sperm DNA, suggesting potential applications in molecular biology and cancer research (Sirajuddin et al., 2013).
Bioactive Benzohydrazide Derivatives
A study on methoxy-substituted benzohydrazide derivatives revealed their antioxidant and α-glucosidase inhibitory activities, indicating potential therapeutic applications for metabolic disorders (Prachumrat et al., 2018).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.
Future Directions
This could include potential applications of the compound, areas for further research, and possible modifications that could enhance its properties or activity.
properties
IUPAC Name |
4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-8-6-10(7-9-11)15(20)18-19-16-17-14-12(22-2)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKOMIKGQYAYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.